molecular formula C19H14N2O3S B2448233 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 314275-35-9

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2448233
CAS No.: 314275-35-9
M. Wt: 350.39
InChI Key: HNWRMYAVMKEKBT-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and chromene. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzothiazole and chromene moieties in a single molecule can lead to unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4,6-dimethylbenzothiazole with 2-oxo-2H-chromene-3-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.

    Chromene derivatives: Compounds such as 2H-chromene-3-carboxylic acid and its derivatives are known for their antioxidant and anticancer properties.

Uniqueness

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of benzothiazole and chromene moieties in a single molecule. This structural feature enhances its biological activity and potential therapeutic applications compared to compounds containing only one of these moieties .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWRMYAVMKEKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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